molecular formula C19H20O4 B14451806 Diethyl 1H-phenalene-2,2(3H)-dicarboxylate CAS No. 73088-14-9

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate

Katalognummer: B14451806
CAS-Nummer: 73088-14-9
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VJPLLBRJOLFKDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is an organic compound with a complex structure that includes a phenalene core and two ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate typically involves the esterification of 1H-phenalene-2,2(3H)-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1H-phenalene-2,2(3H)-dicarboxylic acid.

    Reduction: Diethyl 1H-phenalene-2,2(3H)-diol.

    Substitution: Various substituted phenalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with biological pathways to exert their effects. The phenalene core can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is unique due to its specific ester functional groups and the phenalene core structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

73088-14-9

Molekularformel

C19H20O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

diethyl 1,3-dihydrophenalene-2,2-dicarboxylate

InChI

InChI=1S/C19H20O4/c1-3-22-17(20)19(18(21)23-4-2)11-14-9-5-7-13-8-6-10-15(12-19)16(13)14/h5-10H,3-4,11-12H2,1-2H3

InChI-Schlüssel

VJPLLBRJOLFKDM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC2=CC=CC3=C2C(=CC=C3)C1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.